molecular formula H4NaO5S B154649 Sodium bisulfate monohydrate CAS No. 10034-88-5

Sodium bisulfate monohydrate

Cat. No.: B154649
CAS No.: 10034-88-5
M. Wt: 139.09 g/mol
InChI Key: IKUVTICOFCNXDT-UHFFFAOYSA-N
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Description

Sodium bisulfate monohydrate, also known as sodium hydrogen sulfate monohydrate, is an inorganic compound with the chemical formula NaHSO₄·H₂O. It is a white crystalline solid that is highly soluble in water. This compound is commonly used as an acid salt, formed by the partial neutralization of sulfuric acid with sodium hydroxide or sodium chloride. This compound is known for its acidic properties and is used in various industrial and household applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium bisulfate monohydrate is typically synthesized by reacting sodium sulfate with sulfuric acid. The reaction involves dissolving sodium sulfate in water and then adding sulfuric acid to precipitate sodium bisulfate crystals. The reaction can be represented as: [ \text{Na}_2\text{SO}_4 + \text{H}_2\text{SO}_4 \rightarrow 2 \text{NaHSO}_4 ]

Industrial Production Methods: In industrial settings, sodium bisulfate is produced as an intermediate in the Mannheim process, which involves the reaction of sodium chloride with sulfuric acid: [ \text{NaCl} + \text{H}_2\text{SO}_4 \rightarrow \text{HCl} + \text{NaHSO}_4 ] This process is highly exothermic, and the liquid sodium bisulfate is sprayed and cooled to form solid beads. The hydrogen chloride gas produced is dissolved in water to produce hydrochloric acid as a useful byproduct .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Common reagents include benzylic alcohols, diarylcarbazides, and 1,2-dihydroquinolines.

    Esterification: Carboxylic acids and alcohols are used under acidic conditions.

Major Products:

    Dehydration: Sodium pyrosulfate.

    Oxidation: Aldehydes, ketones, diaryl carbazones, and quinoline derivatives.

    Esterification: Esters.

Comparison with Similar Compounds

Sodium bisulfate monohydrate can be compared with other similar compounds such as:

This compound stands out due to its high solubility in water and its effectiveness as an acid salt in various chemical reactions and industrial applications.

Properties

CAS No.

10034-88-5

Molecular Formula

H4NaO5S

Molecular Weight

139.09 g/mol

IUPAC Name

sodium;hydrogen sulfate;hydrate

InChI

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2

InChI Key

IKUVTICOFCNXDT-UHFFFAOYSA-N

SMILES

O.OS(=O)(=O)[O-].[Na+]

Isomeric SMILES

O.OS(=O)(=O)[O-].[Na+]

Canonical SMILES

O.OS(=O)(=O)O.[Na]

Key on ui other cas no.

10034-88-5

Pictograms

Corrosive

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium bisulfate monohydrate
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Reactant of Route 3
Sodium bisulfate monohydrate
Reactant of Route 4
Sodium bisulfate monohydrate
Reactant of Route 5
Sodium bisulfate monohydrate
Reactant of Route 6
Sodium bisulfate monohydrate

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